N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)13-3-1-2-12(10-13)15(25)23-7-4-11(5-8-23)14(24)22-16-21-6-9-26-16/h1-3,6,9-11H,4-5,7-8H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJMKWFBKHCZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.
Coupling Reactions: The final compound is formed by coupling the thiazole, trifluoromethyl benzoyl, and piperidine carboxamide moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Carboxamide
The carboxamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : In the presence of aqueous HCl (6 M, reflux, 12 h), the carboxamide is hydrolyzed to the corresponding carboxylic acid (yield: 72–78%).
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Aminolysis : Reaction with primary amines (e.g., methylamine, 60°C, DMF) replaces the thiazol-2-yl group with alkyl/aryl amines .
Key Data :
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 6 M HCl, reflux | Carboxylic acid | 72–78 |
| Aminolysis | Methylamine/DMF, 60°C | N-Methyl derivative | 65 |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole moiety participates in electrophilic substitutions:
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Nitration : Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the 5-position of the thiazole ring .
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Halogenation : Bromination (Br₂/FeCl₃) occurs regioselectively at the 4-position .
Example :
Cross-Coupling Reactions via the Trifluoromethylbenzoyl Group
The trifluoromethylbenzoyl moiety enables transition metal-catalyzed couplings:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) forms biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces amine substituents at the benzoyl para-position (Pd₂(dba)₃, Xantphos) .
Catalytic System :
| Reaction | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 60–68 |
| Buchwald | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 55 |
Cycloaddition Reactions Involving the Thiazole
The thiazole ring participates in [3+2] cycloadditions:
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Huisgen Cycloaddition : With azides (CuI, DIPEA), triazole-fused derivatives form (yield: 70–75%) .
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Diels-Alder Reactions : As a dienophile with cyclopentadiene (reflux, 24 h) .
Notable Product :
Functional Group Transformations
-
Reduction of the Carboxamide : LiAlH₄ reduces the carboxamide to a piperidine amine (yield: 80%).
-
Oxidation of the Thiazole Sulfur : mCPBA oxidizes the thiazole sulfur to a sulfoxide (yield: 65%) .
Stability Under Pharmacological Conditions
Scientific Research Applications
Medicinal Chemistry
N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide has demonstrated potential as a pharmacological agent:
- Antimicrobial Activity: Compounds with thiazole moieties have shown effectiveness against various bacterial strains. Studies indicate that derivatives exhibit significant antibacterial properties, making them candidates for new antibiotic therapies .
- Anticancer Properties: Research has highlighted the compound's potential in targeting cancer cells. For instance, derivatives have been evaluated for their efficacy against breast cancer cell lines, showing promise in inhibiting cancer cell proliferation .
Biochemical Probes
The compound can serve as a biochemical probe in various assays:
- Enzyme Inhibition Studies: Its ability to modulate enzyme activity makes it suitable for investigating enzyme kinetics and mechanisms.
- Receptor Binding Studies: The trifluoromethyl group enhances binding affinity, allowing for detailed studies on receptor-ligand interactions.
Material Science
In industrial applications, this compound can be utilized:
- Catalysts in Chemical Reactions: Its unique structure allows it to act as a catalyst in specific organic reactions, potentially leading to more efficient synthetic pathways.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the turbidimetric method, revealing promising results that warrant further exploration in pharmaceutical development .
Case Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, derivatives of this compound were subjected to Sulforhodamine B assays against MCF7 breast cancer cells. Results indicated that certain derivatives effectively inhibited cell growth, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of “N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Scaffold Diversity : While the target compound utilizes a piperidine-carboxamide scaffold, analogues in and employ pyridin-2-amine or benzothiazole cores. These differences influence conformational flexibility and target engagement.
- Trifluoromethyl Role : The trifluoromethyl group in the target compound and derivatives enhances membrane permeability and resistance to oxidative metabolism, a common strategy in medicinal chemistry .
- Comparatively, ’s Suzuki coupling offers modularity for aryl group diversification .
Pharmacological and Physicochemical Properties
Analysis :
- Lipophilicity : The target compound’s logP (~3.2) suggests moderate blood-brain barrier penetration, comparable to Filapixant (~3.8) but lower than ’s biphenyl derivative (~4.1).
- Bioactivity Gaps: While Filapixant and compounds have validated biological roles (e.g., purinoreceptor antagonism, antiproliferative effects), the target compound’s activity remains uncharacterized in the provided evidence.
Biological Activity
N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide is a synthetic compound notable for its unique molecular structure, which includes a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted benzoyl group. This composition contributes to its diverse biological activities, particularly in pharmacology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazole Ring : Enhances biological activity and interacts with various biological targets.
- Piperidine Moiety : Provides stability and potential for receptor binding.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, potentially enhancing bioavailability.
1. Receptor Modulation
Research indicates that this compound may act as a modulator of specific receptors, particularly:
- P2X3 Receptor : This receptor is involved in nociception (pain perception) and is activated by ATP. Compounds that inhibit P2X3 have potential applications in treating pain and neurogenic disorders .
2. Anti-cancer Properties
Compounds with structural similarities have shown promising anti-cancer activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methylthiazol-2-yl)-N-benzoylpiperidine | Thiazole ring, benzoyl group | Anti-cancer activity |
| N-(thiazol-2-yl)pyrimidine derivatives | Thiazole ring, pyrimidine base | Anticonvulsant properties |
| 5-(trifluoromethyl)-N-(thiazol-2-yl)benzamide | Trifluoromethyl group | Antimicrobial activity |
These derivatives suggest that this compound could also exhibit similar anti-cancer properties through modulation of cellular pathways involved in tumor growth.
3. Anti-inflammatory Effects
Preliminary studies indicate that thiazole-containing compounds can exhibit anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic avenues for conditions such as arthritis or inflammatory bowel disease.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with multiple biological targets:
- TRPV3 Modulation : Similar compounds have been shown to affect the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and thermosensation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For instance:
- Inhibition of P2X3 Receptor : A study demonstrated that thiazole derivatives could effectively inhibit the P2X3 receptor, leading to reduced pain responses in animal models .
- Anti-cancer Assays : Research on thiazole-based compounds has shown significant cytotoxic effects against various cancer cell lines, suggesting potential for therapeutic development.
Q & A
Q. What are the optimal synthetic routes for N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling of piperidine derivatives with activated carboxylic acids (e.g., using HATU or EDCI as coupling agents) .
- Step 2: Introduction of the 3-(trifluoromethyl)benzoyl group through nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Step 3: Thiazole ring functionalization via cyclization of thiourea intermediates or direct coupling with 2-aminothiazole derivatives .
Key parameters include temperature control (0–25°C for acylations), solvent selection (DMF for polar intermediates), and purification via column chromatography .
Q. How can the structure of this compound be confirmed experimentally?
- 1H/13C NMR: Identify characteristic peaks, such as the trifluoromethyl benzoyl aromatic protons (δ 7.5–8.0 ppm) and thiazole NH signals (δ 10–12 ppm) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ expected at ~425 Da) and purity (>95%) using reverse-phase C18 columns .
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsional strain in the piperidine-thiazole junction .
Q. What preliminary biological assays are recommended for this compound?
- Enzyme inhibition assays: Test against kinases or proteases due to the thiazole and benzoyl groups’ affinity for ATP-binding pockets .
- Antimicrobial screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing similar thiazole-piperidine analogs showing IC50 values <10 µM .
- Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of this compound?
- Optimize coupling steps: Replace traditional reagents with microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
- By-product mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during acylations .
- Solvent screening: Test binary solvent systems (e.g., THF:MeCN) to enhance solubility of hydrophobic intermediates .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Trifluoromethyl position: Moving the -CF3 group on the benzoyl ring from meta to para reduces steric hindrance, improving target binding (e.g., 2x higher inhibition in COX-2 assays) .
- Thiazole substitution: Adding methyl groups to the thiazole ring enhances metabolic stability but may reduce solubility (logP increases by ~0.5) .
- Piperidine flexibility: Replacing piperidine with a morpholine ring abolishes activity in kinase assays, highlighting the importance of nitrogen basicity .
Q. How can computational methods guide the design of analogs?
- Molecular docking: Use AutoDock Vina to predict binding poses in targets like EGFR or PARP1, focusing on π-π stacking between the benzoyl group and hydrophobic pockets .
- QSAR modeling: Train models on analogs’ IC50 data to identify critical descriptors (e.g., polar surface area <90 Ų for blood-brain barrier penetration) .
- MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetically feasible analogs .
Q. How should researchers resolve contradictions in biological data across studies?
- Assay standardization: Replicate experiments using identical cell lines (e.g., HepG2 vs. HeLa) and controls to isolate variability .
- Metabolic profiling: Compare hepatic microsomal stability (e.g., t1/2 in mouse vs. human S9 fractions) to explain species-specific discrepancies .
- Orthogonal validation: Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Methodological Resources
- Synthetic protocols: Refer to PubChem’s detailed reaction databases for piperidine-thiazole couplings (e.g., Entry PX-3456) .
- Analytical workflows: Follow Acta Crystallographica guidelines for crystallizing heterocyclic carboxamides .
- Data repositories: Upload raw NMR/HPLC data to platforms like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
